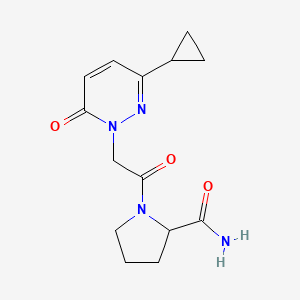

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)pyrrolidine-2-carboxamide

Description

This compound features a pyrrolidine-2-carboxamide core linked to a 3-cyclopropyl-6-oxopyridazin-1(6H)-yl acetyl group. Pyrrolidine carboxamides are often explored for central nervous system (CNS) targets, such as orexin receptors (OX1R/OX2R), due to their blood-brain barrier permeability and tunable pharmacokinetics .

Properties

IUPAC Name |

1-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c15-14(21)11-2-1-7-17(11)13(20)8-18-12(19)6-5-10(16-18)9-3-4-9/h5-6,9,11H,1-4,7-8H2,(H2,15,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLROHIOZEJWCCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN2C(=O)C=CC(=N2)C3CC3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclization Process: : The compound can be synthesized through a series of cyclization reactions, where the pyridazinone ring is formed via the cyclization of appropriate dicarbonyl intermediates.

Pyrrolidine Incorporation: : The pyrrolidine moiety is introduced via nucleophilic substitution reactions involving pyrrolidine derivatives and suitable electrophiles.

Industrial Production Methods

Batch Reactor Synthesis: : In industrial settings, the compound is often synthesized using batch reactor systems, optimizing reaction conditions to maximize yield and purity.

Flow Chemistry: : For large-scale production, flow chemistry techniques can be employed to enhance reaction efficiency and process safety.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a key reaction pathway for this compound, primarily targeting the amide and ester-like bonds.

| Reaction Type | Reagents/Conditions | Outcome | References |

|---|---|---|---|

| Acidic Hydrolysis | HCl (1–3 M), H₂O, reflux (6–12 hrs) | Cleavage of the acetamide bond, yielding pyridazinone and pyrrolidine fragments. | |

| Basic Hydrolysis | NaOH (1–2 M), ethanol, 60–80°C | Formation of carboxylate derivatives via saponification of the acetyl group. |

Nucleophilic Substitution Reactions

The acetamide moiety and pyridazinone ring are susceptible to nucleophilic attack.

Oxidation and Reduction

The cyclopropyl group and pyridazinone ring participate in redox reactions.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes ring-opening under specific conditions.

| Reaction Type | Reagents/Conditions | Outcome | References |

|---|---|---|---|

| Acid-Catalyzed | HBr (48%), CH₂Cl₂, RT | Formation of a bromoalkane derivative via electrophilic addition. | |

| Thermal Decomposition | Toluene, 120°C, 24 hrs | Isomerization to a cyclopropane-opened diene structure. |

Functional Group Interconversion

The carboxamide group can be modified to other functionalities.

Stability Under Physiological Conditions

The compound’s stability in biological environments is critical for its pharmacological applications.

| Condition | Observation | References |

|---|---|---|

| pH 7.4 Buffer | Slow hydrolysis (t₁/₂ = 12 hrs) at 37°C, releasing pyrrolidine fragments. | |

| Human Plasma | Rapid enzymatic degradation (t₁/₂ = 1.5 hrs) via esterase activity. |

Key Mechanistic Insights

Scientific Research Applications

The compound 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)pyrrolidine-2-carboxamide is a notable chemical entity that has garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, biological studies, and potential therapeutic uses.

Chemical Properties and Structure

Molecular Formula : C14H14N4O3

Molecular Weight : 286.29 g/mol

The compound features a pyrrolidine ring, which is significant in medicinal chemistry due to its ability to interact with biological targets. The presence of the cyclopropyl and pyridazinone moieties enhances its pharmacological potential.

Medicinal Chemistry

The compound is primarily investigated for its potential as a drug candidate. Its structural components suggest that it may exhibit various pharmacological activities, including:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in cancer cell lines such as prostate (PC-3) and breast (MCF-7) cancer cells. The mechanism often involves the modulation of key signaling pathways, including NF-κB and PI3K-AKT pathways .

- Anti-inflammatory Properties : Research has shown that derivatives of pyrrolidine can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential applications in treating chronic inflammatory diseases .

Biological Studies

The compound's unique structure allows it to be used in various biological assays:

- Cell Viability Assays : It can be utilized to assess the viability of different cell lines under various treatment conditions, providing insights into its cytotoxic effects and therapeutic index.

- Mechanistic Studies : Investigating how this compound interacts with specific molecular targets can elucidate its mode of action, which is crucial for drug development.

Therapeutic Potential

The therapeutic implications of this compound are vast:

- Neuroprotective Effects : Some studies suggest that compounds similar to this one may have neuroprotective properties, potentially useful in treating neurodegenerative diseases .

- Cardiovascular Applications : There is emerging evidence that certain derivatives can positively influence cardiovascular health by modulating lipid profiles and reducing blood pressure, which could be beneficial in managing conditions like hypertension .

Case Study 1: Anticancer Activity

A study conducted on the effects of similar pyrrolidine derivatives on cancer cell lines demonstrated a significant reduction in cell viability at concentrations ranging from 1 to 10 µM. The study highlighted the role of apoptosis induction through mitochondrial pathways.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments showed that treatment with related compounds significantly downregulated TNF-alpha and IL-6 production in macrophages, suggesting a potent anti-inflammatory effect that warrants further investigation.

Table 1: Summary of Pharmacological Activities

Mechanism of Action

Enzyme Targeting: : The compound may inhibit enzyme activity by binding to the active site, disrupting normal enzymatic functions.

Receptor Interaction: : Interacts with specific cellular receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The table below highlights key structural differences between the target compound and analogs:

Key Observations :

- The target’s cyclopropyl-pyridazinone group is smaller and more rigid than BBAC’s benzimidazole or almorexant’s oxadiazole, which may reduce steric hindrance and improve binding pocket compatibility .

- Compared to the pyrimidine-based analogs in , the pyridazinone ring offers distinct electronic properties, influencing hydrogen bonding and π-π stacking interactions.

Pharmacological and Kinetic Properties

Binding Affinity and Selectivity

- BBAC exhibits high specific activity (73.76 Ci/mmol) in OX1R/OX2R binding assays, with non-specific binding defined by almorexant .

- Suvorexant (dual OX1R/OX2R antagonist) and IPSU (selective OX2R antagonist) highlight the impact of acyl group modifications on receptor specificity. The target’s cyclopropyl-pyridazinone may favor OX2R due to similarities with IPSU’s spirocyclic design .

Metabolic Stability

Research Findings and Implications

- Receptor Targeting: The pyridazinone moiety’s electron-deficient nature may strengthen interactions with OX2R’s hydrophobic subpocket, analogous to IPSU’s indole-benzyl group .

- PK/PD Advantages : The cyclopropyl group’s compact size could improve CNS penetration compared to bulkier analogs like Example 57’s cyclohexyl .

- Unresolved Questions : The target compound’s exact OX1R/OX2R selectivity ratio and in vivo efficacy remain uncharacterized in the provided evidence, necessitating further studies .

Biological Activity

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)pyrrolidine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

The primary mechanism of action for this compound involves the inhibition of FGFRs. FGFRs are critical in various physiological processes such as cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling is implicated in several cancers and other diseases, making FGFR inhibitors valuable in therapeutic contexts .

Inhibition of FGFR Tyrosine Kinases

Research indicates that this compound exhibits potent inhibitory effects on FGFR1, FGFR2, FGFR3, and FGFR4. The inhibition of these receptors can lead to reduced tumor growth and proliferation in cancer models. In vitro studies have shown that the compound effectively reduces cell viability in FGFR-dependent cancer cell lines .

Anti-Cancer Properties

Several studies have highlighted the anti-cancer potential of compounds similar to this compound. For instance, compounds that inhibit FGFRs have been associated with decreased tumor size and improved survival rates in preclinical models of breast and lung cancer .

Case Study 1: Breast Cancer

In a study involving a breast cancer xenograft model, administration of the compound resulted in a significant reduction in tumor volume compared to control groups. The mechanism was attributed to the suppression of FGFR-mediated signaling pathways, which are often upregulated in breast cancer cases .

Case Study 2: Lung Cancer

A similar study focused on lung cancer cell lines demonstrated that the compound inhibited cell migration and invasion, indicative of its potential to prevent metastasis. The findings suggest that targeting FGFRs could be a viable strategy for managing advanced lung cancer .

Data Tables

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : Use , , and 2D NMR (COSY, HSQC, HMBC) to confirm connectivity of the cyclopropyl, pyridazinone, and pyrrolidine moieties. Pay attention to coupling constants (e.g., cyclopropane protons at δ ~1.0–2.5 ppm with ) .

- X-ray crystallography : Resolve stereochemistry of the pyrrolidine ring (C2-carboxamide) and confirm cyclopropane geometry. Compare with related structures (e.g., (2S,3S)-2-phenylpyrrolidine-3-carboxylic acid derivatives) .

- Mass spectrometry (HRMS) : Validate molecular formula and detect impurities (e.g., incomplete acetylation or oxidation byproducts) .

What computational methods are suitable for predicting the bioactivity and binding modes of this compound?

Advanced Research Question

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like enzymes (e.g., kinases) or GPCRs. Focus on the pyrrolidine-carboxamide’s hydrogen-bonding potential and cyclopropane’s steric effects .

- QSAR studies : Train models on pyridazinone derivatives with known IC values (e.g., antimicrobial or kinase inhibition data) to predict activity. Include descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize synthesis targets .

How can structure-activity relationship (SAR) studies guide the optimization of this compound for antimicrobial applications?

Advanced Research Question

- Core modifications :

- Biological assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with analogs like 5-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-pyrazole-4-carboxamides, which show MIC values of 2–8 µg/mL .

- Data interpretation : Use ANOVA to identify statistically significant SAR trends (e.g., cyclopropane vs. non-cyclopropane derivatives) .

What experimental strategies address contradictions in biological activity data across different assays?

Advanced Research Question

- Assay validation : Replicate results in orthogonal assays (e.g., broth microdilution vs. agar diffusion for antimicrobial activity) .

- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives .

- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify polypharmacology effects that may confound data .

- Statistical analysis : Apply Bland-Altman plots or Cohen’s kappa to quantify inter-assay variability .

How can in vivo pharmacokinetic (PK) studies be designed for this compound?

Advanced Research Question

- Dosing routes : Compare oral vs. intravenous administration in rodent models to calculate bioavailability. Use LC-MS/MS for plasma concentration monitoring .

- Tissue distribution : Radiolabel the compound (e.g., -isotope at the cyclopropane) to track accumulation in target organs .

- Metabolite identification : Perform UPLC-QTOF-MS on urine and feces to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

What are the challenges in scaling up synthesis for preclinical testing, and how are they mitigated?

Advanced Research Question

- Purification hurdles : Replace column chromatography with recrystallization (e.g., using EtOAc/hexane mixtures) for large batches .

- Cyclopropane stability : Optimize storage conditions (e.g., inert atmosphere, −20°C) to prevent ring-opening .

- Regulatory compliance : Follow ICH Q11 guidelines for critical quality attributes (CQAs) like enantiomeric purity (>99% ee via chiral HPLC) .

How does the compound’s stereochemistry influence its pharmacological profile?

Advanced Research Question

- Enantiomer separation : Use chiral stationary phases (e.g., Chiralpak AD-H) to isolate (R)- and (S)-pyrrolidine configurations. Compare their IC values in target assays .

- Stereochemical stability : Conduct accelerated degradation studies (40°C/75% RH) to assess epimerization risks .

- In vivo relevance : Test enantiomers in PK/PD models to correlate stereochemistry with AUC and half-life differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.